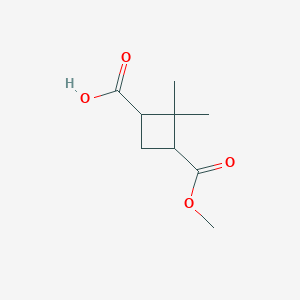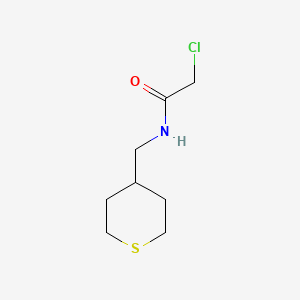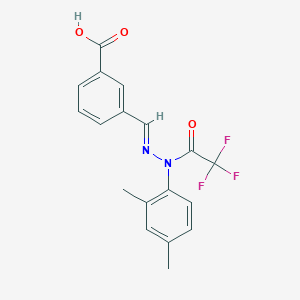
2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide is an organic compound that features a cyclohexyl group attached to an ethylamine moiety, which is further connected to a dimethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide typically involves the reaction of cyclohexyl ethylamine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and environmental impact through the implementation of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ethylamine oxides, while reduction may produce cyclohexyl ethylamine derivatives.
Scientific Research Applications
2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A related compound with a similar cyclohexyl group.
N,N-Dimethylacetamide: Shares the dimethylacetamide moiety.
Cyclohexyl ethylamine: Contains the cyclohexyl ethylamine structure.
Uniqueness
2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-(1-cyclohexylethylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H24N2O/c1-10(11-7-5-4-6-8-11)13-9-12(15)14(2)3/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
SYAIIPMTEBJYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)

![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)





![2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)

![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)
![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)
